N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide
Description
N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide is a complex organic compound that features a combination of fluoropyridine, pyrrolidine, and indole moieties
Properties
IUPAC Name |
N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-14-4-6-19-17(11-14)15(12-24-19)5-7-20(27)25-16-8-10-26(13-16)21-18(22)3-2-9-23-21/h2-4,6,9,11-12,16,24H,5,7-8,10,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUOOGQPXHESQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCC(=O)NC3CCN(C3)C4=C(C=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under specific reaction conditions. For instance, the fluoropyridine moiety can be synthesized through halogenation and subsequent substitution reactions . The pyrrolidine ring is often constructed via cyclization reactions involving amines and aldehydes . The indole moiety is synthesized through Fischer indole synthesis or other methods . The final coupling step involves amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted fluoropyridine derivatives.
Scientific Research Applications
N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The pyrrolidine ring contributes to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
N-[1-(3-bromopyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide enhances its lipophilicity and metabolic stability compared to its chlorine and bromine analogs. This makes it a more promising candidate for drug development and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
